molecular formula C21H20ClN3O4 B1435995 Tolfenpyrad-benzoic acid CAS No. 1493803-85-2

Tolfenpyrad-benzoic acid

Cat. No.: B1435995
CAS No.: 1493803-85-2
M. Wt: 413.9 g/mol
InChI Key: QRVSUNMIWLQBQJ-UHFFFAOYSA-N
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Description

Tolfenpyrad-benzoic acid is a compound derived from tolfenpyrad, a broad-spectrum insecticide and miticide belonging to the pyrazole class of insecticides. Tolfenpyrad is known for its contact activity against various pests, including eggs, larvae, nymphs, and adults. It also exhibits anti-feeding activity on lepidopteran insects . This compound is used in agriculture to protect crops such as vegetables, fruits, nuts, and vines from economically significant insect pests .

Preparation Methods

The preparation of tolfenpyrad-benzoic acid involves several synthetic steps. One method includes the following steps :

    Mixing and Dissolving Raw Materials: Sequentially add 1-methyl-3-ethyl-4-chloro-5-carboxamide, 1H pyrazole, and 4-(4-methylphenoxy)phenyl into a reaction kettle, stirring and dissolving.

    Acylation Reaction: Acylate to obtain 4-chloro-3-ethyl-1-methyl-5-pyrazole formyl chloride.

    Cooling and Post-Condensation Reaction: Add the mixture into a refrigerator for rapid cooling, carry out condensation reaction with 4-(4-methylphenoxy)benzylamine prepared by sodium borohydride reduction, and then heat to room temperature.

    Drying and Separating: Uniformly dry the reaction solution by a dryer and separate by column chromatography to obtain white solid this compound.

Chemical Reactions Analysis

Tolfenpyrad-benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves nucleophilic or electrophilic substitution reactions using reagents such as halogens or alkylating agents.

Major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications or applications .

Scientific Research Applications

Tolfenpyrad-benzoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a template molecule in the synthesis of molecularly imprinted polymers for selective extraction and determination of tolfenpyrad in various samples.

    Biology: Studied for its insecticidal and miticidal properties, particularly against pests resistant to other insecticides.

    Medicine: Investigated for its potential use in developing new therapeutic agents targeting mitochondrial respiratory electron transport chain.

    Industry: Applied in agriculture to protect crops from pests, ensuring higher yields and better quality produce.

Comparison with Similar Compounds

Tolfenpyrad-benzoic acid is unique compared to other similar compounds due to its broad-spectrum activity and specific mechanism of action . Similar compounds include:

    Pyrazolecarboxamide insecticides: Such as fipronil and ethiprole, which also target the nervous system of pests but through different mechanisms.

    Carboxamide insecticides: Such as chlorantraniliprole and cyantraniliprole, which target ryanodine receptors in pests.

This compound stands out due to its ability to inhibit the mitochondrial electron transport chain, making it effective against pests resistant to other classes of insecticides .

Properties

IUPAC Name

4-[4-[[(4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-3-17-18(22)19(25(2)24-17)20(26)23-12-13-4-8-15(9-5-13)29-16-10-6-14(7-11-16)21(27)28/h4-11H,3,12H2,1-2H3,(H,23,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVSUNMIWLQBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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